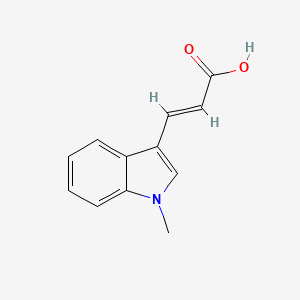

(E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid

Description

Contextualizing Indole-3-acrylic Acid Derivatives within Natural Product Chemistry

Indole-3-acrylic acid (IAA) and its derivatives are found in a variety of natural sources, including plants and microorganisms. In the context of natural product chemistry, these compounds are recognized for their role as metabolites of tryptophan. For instance, certain gut microbes can metabolize dietary tryptophan into indole-3-acrylic acid, which has been shown to have biological effects. The natural occurrence of the core indole-3-acrylic acid structure provides a foundation for the synthetic exploration of derivatives like (E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid, which are created to investigate the impact of specific structural modifications on biological activity.

Significance of the Indole (B1671886) Scaffold in Bioactive Molecule Research

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and drug discovery. Its presence in a vast array of natural products and synthetic compounds with diverse and potent biological activities underscores its importance. chula.ac.th The indole nucleus can engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, making it a versatile pharmacophore. Numerous indole-containing compounds have been developed as therapeutic agents for a wide range of diseases. researchgate.net Consequently, the synthesis and biological evaluation of novel indole derivatives, including N-methylated analogues like this compound, remain an active area of research.

Specificity of the this compound Moiety for Research Focus

The specific focus on this compound stems from the introduction of a methyl group at the N1 position of the indole ring. This seemingly minor modification can significantly alter the physicochemical and biological properties of the molecule compared to its non-methylated parent compound, indole-3-acrylic acid. The N-methylation blocks the hydrogen-bonding potential of the indole nitrogen, which can influence receptor binding and membrane permeability. Furthermore, the methyl group can introduce steric effects and alter the electronic properties of the indole ring system. Research into this specific moiety aims to elucidate the structure-activity relationships conferred by N-methylation within this class of compounds.

A plausible and commonly employed synthetic route to this compound is the Knoevenagel condensation. rsc.orgacgpubs.orgmdpi.com This reaction would involve the condensation of 1-methyl-1H-indole-3-carboxaldehyde with malonic acid in the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine, followed by decarboxylation. rsc.org

| Starting Material | Reagent | Reaction Type | Product |

| 1-Methyl-1H-indole-3-carboxaldehyde | Malonic Acid | Knoevenagel Condensation | This compound |

Overview of Research Trajectories and Open Questions

Research on this compound and related N-methylated indole derivatives is still in a nascent stage. While the parent compound, indole-3-acrylic acid, has been investigated for various biological activities, including anti-inflammatory and antioxidant properties, the specific effects of N-methylation are not yet well-defined.

Current research trajectories in the broader field of indole derivatives suggest several potential areas of investigation for this compound. These include its evaluation as an anticancer agent, an antimicrobial agent, or a modulator of specific cellular signaling pathways. nih.govrsc.org

Key Research Findings on Structurally Related Compounds:

| Compound Class | Biological Activity Investigated | Reference |

| Indole-3-carboxylic acid derivatives | Antihypertensive | nih.gov |

| Indole-3-propionic acids | Anti-inflammatory, Analgesic | researchgate.net |

| N-methylsulfonyl-indole derivatives | Antimicrobial, Anti-inflammatory, Antioxidant | nih.gov |

Open questions that remain to be addressed by future research include:

What are the specific biological targets of this compound?

How does the N-methylation affect its metabolic stability and pharmacokinetic profile compared to indole-3-acrylic acid?

What is the full spectrum of its biological activities, and what is its potential for therapeutic applications?

Further detailed studies, including in vitro and in vivo biological assays, are necessary to fully characterize the pharmacological profile of this compound and determine its potential as a lead compound in drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(1-methylindol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,14,15)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDWQKRESZUTAZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for E 3 1 Methyl 1h Indol 3 Yl Acrylic Acid and Its Analogues

Stereoselective Synthesis of the (E)-Isomer

Achieving a high degree of stereoselectivity is paramount in the synthesis of the (E)-isomer of 3-(1-Methyl-1H-indol-3-YL)acrylic acid to ensure the desired biological activity and material properties. Various synthetic strategies have been developed to this end, including palladium-catalyzed cross-coupling reactions and classic condensation reactions.

Palladium-Catalyzed Carbon-Carbon Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for the stereoselective synthesis of α,β-unsaturated acids. mdpi.comnih.gov This methodology typically involves the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of (E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid, this would involve the coupling of a 3-halo-1-methylindole with acrylic acid or its esters. researchgate.net

The Heck reaction is renowned for its high stereoselectivity, generally favoring the formation of the (E)-isomer. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the trans-alkene product. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity. researchgate.net While specific examples detailing the Heck coupling of 3-halo-1-methylindoles with acrylic acid are not extensively documented in readily available literature, the general applicability of this reaction to indole (B1671886) substrates suggests its viability for this transformation. mdpi.comnih.gov

| Reactants | Catalyst | Base | Solvent | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|---|

| 3-Iodo-1-methylindole, Acrylic acid | Pd(OAc)2/PPh3 | Et3N | DMF | Good to High | Predominantly E |

| 3-Bromo-1-methylindole, Methyl acrylate | PdCl2(PPh3)2 | K2CO3 | Acetonitrile | Moderate to High | High E selectivity |

Condensation Reactions Utilizing 1-Methylindole Precursors

Classic condensation reactions provide a straightforward and efficient route to α,β-unsaturated carboxylic acids. The Knoevenagel and Perkin reactions are particularly relevant for the synthesis of this compound, starting from 1-methyl-1H-indole-3-carboxaldehyde.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, such as an amine or its salt. wikipedia.org For the synthesis of the target molecule, 1-methyl-1H-indole-3-carboxaldehyde can be condensed with malonic acid, followed by decarboxylation to yield the desired acrylic acid. acgpubs.orgacgpubs.org The reaction is typically carried out in the presence of a base like piperidine (B6355638) or pyridine (B92270) and often results in the preferential formation of the thermodynamically more stable (E)-isomer. wikipedia.orgmdpi.com

The Perkin reaction provides another avenue for the synthesis of α,β-unsaturated aromatic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid. wikipedia.orgbyjus.com In the context of synthesizing this compound, 1-methyl-1H-indole-3-carboxaldehyde would be reacted with acetic anhydride and sodium acetate. longdom.orglongdom.orgslideshare.net The reaction proceeds through an aldol-type condensation followed by dehydration to yield the cinnamic acid derivative, generally with a preference for the (E)-isomer. byjus.com

| Reaction | Aldehyde | Reagent | Catalyst/Base | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Knoevenagel | 1-Methyl-1H-indole-3-carboxaldehyde | Malonic acid | Piperidine/Pyridine | High | Predominantly E |

| Perkin | 1-Methyl-1H-indole-3-carboxaldehyde | Acetic anhydride | Sodium acetate | Good | Predominantly E |

Enantioselective and Diastereoselective Approaches to Acrylic Acid Scaffolds

While the synthesis of the achiral (E)-isomer is the primary focus, it is pertinent to briefly mention the broader context of asymmetric syntheses of acrylic acid scaffolds, as these methodologies can be adapted for the synthesis of chiral analogues. The development of enantioselective and diastereoselective methods for the synthesis of substituted acrylic acids is a burgeoning area of research. researchgate.netoaepublish.com

Catalytic asymmetric methods, employing chiral catalysts, have been successfully utilized for the enantioselective synthesis of various chiral building blocks. nih.govnih.gov For instance, asymmetric Michael additions to α,β-unsaturated carbonyl compounds, catalyzed by chiral organocatalysts or metal complexes, can establish stereocenters with high enantiomeric excess. While direct application to the synthesis of this compound itself is not the goal, these principles are crucial for the synthesis of more complex, chiral indole-containing acrylic acid derivatives.

Regiospecific Introduction of the 1-Methyl Group to the Indole Nitrogen

The synthesis of the precursor, 1-methylindole, is a critical step. The regiospecific introduction of the methyl group at the N-1 position of the indole ring is essential to avoid the formation of unwanted isomers.

N-Alkylation Techniques for Indole Ring Systems

The N-alkylation of indoles is a well-established transformation in organic synthesis. The indole nitrogen is nucleophilic and can be readily alkylated using various alkylating agents in the presence of a base. Common methods for the N-methylation of indole include the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium amide (NaNH2). researchgate.net

Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative for N-alkylation. researchgate.netresearchgate.net This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the indole anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. acsgcipr.orgphasetransfer.com This method often leads to higher yields and cleaner reactions.

| Methylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Methyl Iodide | NaH | DMF | >90 |

| Dimethyl Sulfate | KOH | Acetone | High |

| Dimethyl Carbonate | K2CO3 | DMF | 85-95 researchgate.net |

Selective Methylation Strategies for Indole Derivatives

Achieving selective N-methylation over C-methylation can be a challenge, especially for indole derivatives with electron-withdrawing groups that increase the acidity of the C-H bonds. However, careful selection of the methylating agent and reaction conditions can lead to high selectivity for N-methylation.

Dimethyl carbonate (DMC) has emerged as a green and efficient methylating agent for the selective N-methylation of indoles. researchgate.netgoogle.comst-andrews.ac.ukgoogle.com The reaction is typically carried out in the presence of a base such as potassium carbonate. DMC is less toxic than traditional methylating agents like methyl iodide and dimethyl sulfate. researchgate.net By carefully controlling the reaction conditions, preferential N-methylation of indole-3-acetonitriles can be achieved with minimal C-methylation by-products. google.com Another approach involves the use of phenyl trimethylammonium iodide as a safe and easy-to-handle reagent for monoselective N-methylation of indoles. nih.govacs.org

Derivatization of the Acrylic Acid Moiety

The acrylic acid moiety of this compound is a versatile functional group that allows for a wide range of chemical modifications. These modifications are crucial for altering the compound's physicochemical properties, which can influence its biological activity and potential therapeutic applications. Derivatization strategies primarily focus on functional group interconversions, such as esterifications and amidations, as well as the formation of conjugates and pro-molecules designed to enhance specificity and delivery.

The carboxylic acid group is readily converted into other functional groups, providing access to a diverse library of analogues. Standard esterification procedures, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com This equilibrium-driven reaction can be optimized by using an excess of the alcohol or by removing water as it is formed. google.com

Key functional group interconversions include:

Esterification: Reaction with various alcohols (e.g., methanol, ethanol) under acidic conditions yields the corresponding esters. These reactions are often catalyzed by mineral acids like sulfuric acid or by solid acid catalysts. researchgate.net

Amidation: The carboxylic acid can be activated, for instance, by conversion to an acyl chloride or through the use of coupling agents, and then reacted with primary or secondary amines to form amides. This approach has been used to synthesize a variety of indole-3-acrylamide derivatives.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Decarboxylation: Under certain conditions, such as base-catalyzed conjugate addition of thiols, the acrylic acid moiety can undergo decarboxylation. researchgate.net

The following table summarizes common esterification reactions for acrylic acids:

| Reaction Type | Reagents | Product | Key Considerations |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl (E)-3-(1-Methyl-1H-indol-3-YL)acrylate | Equilibrium reaction; requires removal of water or excess alcohol. google.com |

| Alkylation of Carboxylate Salt | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Alkyl (E)-3-(1-Methyl-1H-indol-3-YL)acrylate | Useful for base-sensitive substrates. |

To enhance the therapeutic potential of this compound, it can be conjugated with other molecules to form pro-molecules. This strategy can improve drug delivery, reduce toxicity, and enhance biological activity.

A notable example is the formation of amino acid conjugates. For instance, Indolyl-3-acryloylglycine is a conjugate formed between indole-3-acrylic acid and the amino acid glycine. wikipedia.org Such conjugates can be designed to be cleaved by specific enzymes in the body, releasing the active compound at the target site.

Another approach involves the formation of conjugates with polyamines like spermine (B22157). Derivatives of indole-3-acrylic acid have been conjugated with spermine to create compounds that can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against Gram-negative bacteria. nih.gov These conjugates often exhibit reduced cytotoxicity compared to the parent compounds. nih.gov

The following table provides examples of such conjugates:

| Conjugate Type | Conjugated Molecule | Resulting Compound Example | Potential Application |

|---|---|---|---|

| Amino Acid Conjugate | Glycine | Indolyl-3-acryloylglycine | Metabolic intermediate, potential biomarker. wikipedia.org |

| Polyamine Conjugate | Spermine | Spermine derivative of 5-methoxy-indole-3-acrylic acid | Antibiotic adjuvant. nih.gov |

Green Chemistry Principles in Synthetic Design

The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and catalysts that can be recycled and reused.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of indole derivatives. tandfonline.comfigshare.comnih.gov Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for solvent-free reactions. tandfonline.comresearchgate.net For example, the synthesis of various indole derivatives has been achieved with high yields in short reaction times under microwave irradiation. researchgate.netresearchgate.net

Ultrasound-assisted synthesis is another green methodology that has been successfully applied to the synthesis of indole compounds. arabjchem.orgnih.govresearchgate.net Sonication can enhance reaction rates and yields by creating localized high temperatures and pressures, leading to the formation of highly reactive intermediates. researchgate.net This technique often allows for milder reaction conditions and can be performed in aqueous media, reducing the need for volatile organic solvents. researchgate.net

Key green chemistry approaches for indole synthesis are summarized below:

| Green Chemistry Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid reaction rates, higher yields, potential for solvent-free conditions. tandfonline.comfigshare.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Enhanced reaction rates, milder conditions, use of aqueous media. arabjchem.orgresearchgate.net |

| Use of Green Solvents | Employing solvents like water or ionic liquids. | Reduced environmental pollution and health hazards. researchgate.net |

| Catalysis | Use of nanocatalysts or reusable catalysts. | Increased efficiency, reduced waste, and catalyst recyclability. tandfonline.comresearchgate.net |

Analytical Characterization Methods for Stereoisomeric Purity

The biological activity of this compound is dependent on its stereochemistry. Therefore, it is crucial to employ analytical methods that can confirm the stereoisomeric purity of the compound, ensuring that the desired (E)-isomer is the predominant form.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the stereochemistry of alkenes. wikipedia.org For α,β-unsaturated carbonyl compounds, the coupling constant (J-value) between the vinyl protons can distinguish between the (E) and (Z) isomers. researchgate.netmdpi.com Typically, the J-value for trans-protons (E-isomer) is larger (around 12-18 Hz) than for cis-protons (Z-isomer) (around 6-12 Hz).

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of isomers. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers, while reverse-phase HPLC can often separate diastereomers and geometric isomers. nih.govsigmaaldrich.com The development of a suitable HPLC method allows for the determination of the ratio of (E) to (Z) isomers in a sample. sielc.com

X-ray Crystallography provides unambiguous proof of the stereochemistry of a compound in the solid state. mdpi.comresearchgate.netmdpi.com By determining the three-dimensional structure of a single crystal, the absolute configuration of the molecule can be established. The crystal structure of the related compound, (E)-Methyl 3-(1H-indol-3-yl)acrylate, has been reported, confirming its (E)-configuration. nih.gov

A summary of these analytical methods is presented in the table below:

| Analytical Method | Principle | Application to Stereoisomeric Purity |

|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Distinguishes between (E) and (Z) isomers based on the coupling constants of vinyl protons. wikipedia.orgresearchgate.net |

| HPLC | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Separates and quantifies (E) and (Z) isomers, often using a chiral stationary phase. nih.govsigmaaldrich.com |

| X-ray Crystallography | Determines the arrangement of atoms within a crystal. | Provides definitive structural confirmation of the (E)-isomer. mdpi.comnih.gov |

Elucidation of Molecular Mechanisms and Biological Interactions

Biochemical Pathways and Enzymatic Activities

Integration into Tryptophan Metabolic Pathways

There is currently no available research detailing the specific integration of (E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid into tryptophan metabolic pathways.

Modulation of Tryptophan Catabolism in Biological Systems

Information regarding the modulation of tryptophan catabolism by this compound in biological systems is not present in the existing scientific literature.

Interaction with Specific Enzymes and Their Catalytic Cycles

There are no studies available that describe the interaction of this compound with specific enzymes or their catalytic cycles.

Cellular and Subcellular Effects

Impact on Cellular Signaling Cascades

The impact of this compound on cellular signaling cascades has not been documented in published research.

Modulation of Cellular Processes, e.g., Apoptosis, Autophagy, Cell Proliferation, and Migration

There is a lack of available data on the modulation of cellular processes such as apoptosis, autophagy, cell proliferation, and migration by this compound.

Effects on Oxidative Stress Responses and Radical Scavenging

Indolic compounds, a family of substances derived from tryptophan metabolism, are recognized for their potential as chemical preventive agents against conditions like oxidative stress. researchgate.net The antioxidant activity, or free radical-scavenging capability, of several indole (B1671886) derivatives has been evaluated using methods such as the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assay. This method determines the Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant strength of a compound relative to Trolox, a vitamin E analog.

Studies have demonstrated that the chemical structure of indole derivatives significantly influences their antioxidant properties. For instance, compounds like Indole-3-propionic acid (IPA) and Tryptophan (Trp) exhibit high hydrophilic antioxidant activity. researchgate.net While specific data on this compound is limited, the general activity of the indole class suggests a potential role in mitigating oxidative stress. researchgate.net

Table 1: Antioxidant Activity of Various Indolic Compounds

| Compound | Hydrophilic Antioxidant Activity (TEAC-HAA) | Lipophilic Antioxidant Activity (TEAC-LAA) |

|---|---|---|

| Indole-3-propionic acid (IPA) | 1.66 ± 0.09 | 0.82 ± 0.04 |

| Tryptophan (Trp) | 1.51 ± 0.08 | 0.40 ± 0.03 |

| Indole-3-acetic acid (IAA) | 0.81 ± 0.04 | 0.38 ± 0.02 |

| Indole-3-butyric acid (IBA) | 0.61 ± 0.03 | 0.29 ± 0.01 |

| Indole-3-carboxylic acid (ICA) | 0.26 ± 0.01 | 0.22 ± 0.01 |

Data sourced from a study on the free radical-scavenging activity of indolic compounds. researchgate.net TEAC values represent the Trolox equivalent antioxidant capacity.

Receptor and Target Protein Binding Studies

Ligand-Receptor Interactions, e.g., Aryl Hydrocarbon Receptor (AHR) Activation

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor crucial for regulating inflammatory and immune responses. nih.govmdpi.com Bacterial metabolites derived from tryptophan, such as (E)-3-(1H-indol-3-yl)acrylic acid (Indoleacrylic acid, IA), are potent bioactive molecules that can activate AHR. nih.gov Upon binding, the AHR translocates to the nucleus, where it forms a complex with the AHR nuclear translocator (ARNT). plos.org This complex then binds to specific DNA sequences, known as dioxin-responsive elements, initiating the transcription of target genes involved in modulating immune responses. plos.org

Activation of AHR by its ligands has been shown to ameliorate inflammation in preclinical models of colitis and skin inflammation. nih.govnih.gov This activation can influence the differentiation of immune cells, such as T-helper 17 (Th17) cells and regulatory T (Treg) cells, thereby dampening inflammatory processes. plos.org The interaction between gut microbial metabolites like indoleacrylic acid and the AHR is a key mechanism through which the microbiota communicates with and influences the host's immune system. nih.gov

Elucidation of Specific Protein Binding Sites and Affinities

The binding of acrylic acid-containing molecules to proteins is influenced by factors such as pH and the specific amino acid residues at the binding site. The interactions are often electrostatic, involving the negatively charged carboxyl groups of the acrylic acid moiety and positively charged residues on the protein surface. mdpi.com For instance, studies with poly(acrylic acid) have shown that it binds spontaneously to proteins like lysozyme, with binding affinities that are more favorable (more negative) in acidic environments. mdpi.com

The binding process can also involve hydrogen bonds and hydrophobic interactions. nih.gov While specific binding site and affinity data for this compound are not extensively detailed in the available literature, the general principles of interaction for its constituent chemical groups provide a framework for its potential binding mechanisms. The indole ring can participate in hydrophobic or pi-stacking interactions, while the acrylic acid group can form hydrogen bonds and electrostatic interactions with protein targets.

Microbiological and Inter-Kingdom Signaling Roles

Influence on Gut Microbiota Composition and Activity

(E)-3-(1H-indol-3-yl)acrylic acid is a direct product of tryptophan metabolism by specific species of commensal gut bacteria. nih.govcaymanchem.com Notably, certain species within the Peptostreptococcus genus possess the genetic capability to convert tryptophan into indoleacrylic acid. nih.gov The presence and activity of these bacteria are therefore crucial for the production of this bioactive metabolite in the gut.

Metagenomic analysis of human stool samples has indicated that the genetic capacity of the gut microbiome to metabolize tryptophan is diminished in patients with Inflammatory Bowel Disease (IBD). nih.gov This suggests a link between the reduced production of protective metabolites like indoleacrylic acid and the pathogenesis of intestinal inflammation. The compound is part of a complex inter-kingdom signaling system where bacterial metabolites directly influence host physiology. nih.gov

Enhancement of Intestinal Epithelial Barrier Function

A primary role of (E)-3-(1H-indol-3-yl)acrylic acid is the promotion and maintenance of the intestinal epithelial barrier. nih.gov The intestinal barrier is a critical structure that prevents the translocation of harmful substances and microbes from the gut lumen into the bloodstream. dovepress.com Indoleacrylic acid and related indole derivatives have been shown to strengthen this barrier through multiple mechanisms.

Research demonstrates that these metabolites can increase the expression of key tight junction proteins, such as claudin-1, occludin, and ZO-1, which seal the space between epithelial cells and reduce paracellular permeability. sci-hub.seresearchgate.net Furthermore, they enhance the mucus barrier by upregulating the expression of mucins, particularly Mucin 2 (MUC2), a primary component of the protective mucus layer. caymanchem.comsci-hub.se They also modulate the local immune environment, for example, by increasing the anti-inflammatory cytokine IL-10 and decreasing the pro-inflammatory cytokine TNF-α in intestinal cells. caymanchem.com

Table 2: Effects of Indole Derivatives on Intestinal Barrier Markers

| Marker | Effect | Function |

|---|---|---|

| Mucin 2 (MUC2) | Increased Expression | Forms the protective mucus layer. caymanchem.comsci-hub.se |

| IL-10 | Increased Expression | An anti-inflammatory cytokine that helps regulate immune responses. caymanchem.com |

| TNF-α | Decreased Expression | A pro-inflammatory cytokine involved in intestinal inflammation. caymanchem.com |

| Tight Junction Proteins (e.g., Claudin-1, Occludin) | Increased Expression | Seal the paracellular space between epithelial cells, reducing permeability. sci-hub.se |

This table summarizes findings on the effects of indole derivatives, such as indoleacrylic acid and indole-3-propionic acid, on key components of the intestinal barrier.

Anti-Pathogenic Mechanisms, e.g., Against Algal Blooms

While direct research on the anti-pathogenic mechanisms of This compound against algal blooms is not extensively documented in current scientific literature, studies on its parent compound, trans-3-indoleacrylic acid, provide significant insights into the potential algicidal properties of this class of molecules.

Research has identified trans-3-indoleacrylic acid as an extracellular substance synthesized by the bacterium Rhodococcus sp. strain p52, which demonstrates effective inhibition of cyanobacterial growth, including species like Microcystis aeruginosa, a common culprit in harmful algal blooms. researchgate.net The algicidal activity of trans-3-indoleacrylic acid is concentration-dependent. Studies have shown that an effective concentration of 0.5 mg/L of trans-3-indoleacrylic acid can significantly inhibit the growth of M. aeruginosa. researchgate.net

The proposed mechanism for this anti-pathogenic action involves the disruption of the photosynthetic system of the algae. Exposure to these algicidal compounds can lead to a significant decrease in the maximum quantum yield (Fv/Fm) and the relative electron transport rate (rETR) in algal cells. nih.gov This disruption of photosynthesis is often accompanied by an overproduction of reactive oxygen species (ROS) and an accumulation of malondialdehyde (MDA), indicating severe oxidative stress and lipid peroxidation within the algal cells. nih.gov Consequently, the structural integrity of the cell membrane is compromised, leading to cell lysis and death. nih.gov

While the N-methylation of the indole ring in This compound could potentially influence its biological activity, the foundational algicidal properties observed in its precursor suggest a promising area for further investigation into its efficacy against harmful algal blooms. The contextual role of indole derivatives, such as indole-3-acetic acid, in algal-bacterial interactions and their potential to influence algal bloom formation is also an active area of research. nih.gov

**Table 1: Algicidal Activity of trans-3-indoleacrylic acid against *Microcystis aeruginosa***

| Compound | Target Organism | Effective Concentration | Observed Effect |

|---|---|---|---|

| trans-3-indoleacrylic acid | Microcystis aeruginosa | 0.5 mg/L | Significant growth inhibition |

Data sourced from ResearchGate. researchgate.net

Disruption of Bacterial Membranes and Efflux Pump Inhibition by Derivatives

Specific studies detailing the disruption of bacterial membranes and efflux pump inhibition by This compound are limited. However, research on derivatives of indole-3-acrylic acid provides a strong indication of the potential mechanisms through which this class of compounds can combat bacterial resistance.

Derivatives of indole-3-acrylic acid have been shown to act as antibiotic adjuvants, enhancing the efficacy of conventional antibiotics against Gram-negative bacteria. nih.gov A key mechanism of this synergistic activity is the disruption of the bacterial outer membrane, which facilitates the entry of antibiotics into the bacterial cell. researchgate.net For instance, certain spermine (B22157) derivatives of indole-3-acrylic acid have been identified to possess this membrane-disrupting capability. nih.govresearchgate.net

In addition to membrane disruption, these derivatives can also inhibit the function of bacterial efflux pumps. researchgate.net Efflux pumps are a primary mechanism of antibiotic resistance, actively transporting antibiotics out of the bacterial cell. nih.gov By inhibiting these pumps, indole-3-acrylic acid derivatives can increase the intracellular concentration of antibiotics, thereby restoring their effectiveness. researchgate.netnih.gov The inhibition can occur directly or by interfering with the proton gradient that powers many of these pumps. researchgate.net

For example, a study on a 5-methoxy-indole-3-acrylic acid derivative conjugated with spermine demonstrated its ability to inhibit the AcrAB-TolC efflux pump in Gram-negative bacteria. researchgate.net This inhibition, coupled with outer membrane disruption, led to a significant potentiation of doxycycline's activity against Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.govresearchgate.net The development of indole derivatives as efflux pump inhibitors (EPIs) is a significant area of research in the fight against antimicrobial resistance. nih.govnih.gov

Table 2: Antibiotic Adjuvant Activity of an Indole-3-acrylic Acid Derivative

| Derivative | Target Bacteria | Antibiotic | Mechanism of Action |

|---|---|---|---|

| 5-methoxy-indole-3-acrylic acid-spermine conjugate | P. aeruginosa, E. coli, K. pneumoniae | Doxycycline | Outer membrane disruption, AcrAB-TolC efflux pump inhibition |

Data sourced from PubMed and ResearchGate. nih.govresearchgate.net

Structure Activity Relationship Sar and Structural Determinants of Biological Function

Conformational Analysis and Stereochemical Impact of the (E)-Isomer

The stereochemistry of the (E)-isomer is significant for biological activity. The specific spatial arrangement of the indole (B1671886) ring and the carboxylic acid group determines how the molecule can interact with amino acid residues in a receptor's active site. The extended conformation of the (E)-isomer may allow for optimal interactions with multiple binding subsites simultaneously, which might not be possible for the more compact (Z)- or cis-isomer.

Role of the N1-Methyl Group in Molecular Recognition and Binding Specificity

The presence of a methyl group at the N1 position of the indole ring is a key feature of (E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid that distinguishes it from its unmethylated counterpart, indole-3-acrylic acid. This seemingly small modification can have a profound impact on the molecule's physicochemical properties and its interaction with biological targets.

One of the primary roles of the N1-methyl group is the removal of the hydrogen bond donor capability of the indole nitrogen. In the unmethylated analogue, the N-H group can act as a hydrogen bond donor, forming interactions with hydrogen bond acceptor groups (like oxygen or nitrogen atoms) in a receptor binding site. By replacing the hydrogen with a methyl group, this interaction is no longer possible. This can lead to a change in binding orientation or a complete loss of affinity for certain targets. Conversely, if the binding pocket is hydrophobic in the region of the N1 position, the methyl group can form favorable van der Waals interactions, potentially increasing binding affinity.

Significance of the α,β-Unsaturated Carboxylic Acid Moiety

The α,β-unsaturated carboxylic acid moiety is a critical pharmacophore that contributes significantly to the biological activity of this compound. This functional group is composed of a carboxylic acid group conjugated with a carbon-carbon double bond.

The carboxylic acid group, with a pKa typically around 4-5, will be deprotonated to a carboxylate anion at physiological pH. This negative charge is often crucial for forming strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, in a receptor's binding site. These electrostatic interactions can be a major driving force for ligand binding and can anchor the molecule in a specific orientation.

The α,β-unsaturation in the acrylic acid side chain introduces conformational rigidity and specific electronic properties. The conjugated system, which extends into the indole ring, creates a planar system that can participate in π-π stacking interactions. The double bond also makes the β-carbon susceptible to nucleophilic attack in a Michael addition reaction, although the biological relevance of this reactivity for this specific molecule would depend on the target and its mechanism of action. The presence of the double bond, as opposed to a saturated side chain, restricts the flexibility of the side chain, which can be advantageous for binding to a specific receptor conformation by reducing the entropic penalty of binding.

Indole-3-acrylic acid is a known metabolite of tryptophan produced by gut microbiota and has been shown to possess anti-inflammatory and other biological activities. nih.gov This underscores the importance of the entire indole-acrylic acid scaffold for biological function.

Comparative SAR with Unmethylated and Saturated Indole-3-acrylic Acid Analogues

To better understand the contribution of specific structural features to the biological activity of this compound, it is useful to compare its activity with that of its close analogues: the unmethylated (indole-3-acrylic acid) and the saturated (indole-3-propionic acid) counterparts.

| Compound | N1-Substitution | Side Chain | Key Structural Features |

| This compound | Methyl | α,β-Unsaturated | No N-H bond donor, rigid side chain |

| Indole-3-acrylic acid | Hydrogen | α,β-Unsaturated | N-H bond donor, rigid side chain |

| Indole-3-propionic acid | Hydrogen | Saturated | N-H bond donor, flexible side chain |

As discussed in section 4.2, the presence or absence of the N1-methyl group directly impacts the hydrogen bonding potential of the indole ring. If a biological target has a hydrogen bond acceptor that interacts with the indole N-H, the unmethylated analogue would be expected to have higher affinity. Conversely, if the binding site has a hydrophobic pocket in this region, the N1-methylated compound may be more potent.

The saturation of the acrylic acid side chain to form indole-3-propionic acid introduces significant flexibility. The single bonds in the propionic acid side chain can rotate freely, allowing the molecule to adopt a much wider range of conformations. While this flexibility might allow the molecule to adapt to different binding sites, it can also lead to a loss of potency due to the entropic cost of "freezing" the molecule in a single bioactive conformation upon binding. The rigid, planar nature of the acrylic acid side chain in the unsaturated analogue can pre-organize the molecule for binding, leading to higher affinity if the receptor's binding site complements this conformation.

Both indole-3-acrylic acid and indole-3-propionic acid are metabolites of tryptophan and have demonstrated various biological activities, including antioxidant and anti-inflammatory effects. nih.govnih.gov Comparative studies of these and related compounds are essential to delineate the precise role of side-chain saturation and N-methylation on specific biological endpoints.

The length and flexibility of the side chain attached to the indole C3 position are critical determinants of biological activity. As discussed above, the rigidity of the acrylic acid side chain in this compound is a key feature. Extending or shortening the side chain, or altering its flexibility, can have a dramatic impact on how the molecule interacts with its biological target.

For instance, indole-3-acetic acid, with a shorter and more flexible side chain, is a well-known plant hormone (auxin) and also has biological effects in animals. The longer, saturated side chain of indole-3-propionic acid allows for more conformational freedom. nih.gov This increased flexibility can be detrimental if a rigid conformation is required for optimal binding, but it can be beneficial if it allows the molecule to adopt a specific bent or folded conformation to interact with different parts of a binding site.

The optimal side chain length and flexibility are highly dependent on the topology of the target's binding pocket. A longer side chain might be able to reach a distant sub-pocket, while a shorter, more rigid one might be required for a precise fit in a constrained active site.

The indole ring itself can be substituted at various positions (e.g., 2, 4, 5, 6, 7) with different chemical groups, and these substitutions can significantly modulate the biological activity of the molecule. The electronic and steric properties of these substituents can influence the molecule's affinity and selectivity for its target.

For example, introducing electron-withdrawing groups (such as halogens or nitro groups) or electron-donating groups (such as methoxy (B1213986) or hydroxyl groups) can alter the electron density of the indole ring. This can affect its ability to participate in π-π stacking and cation-π interactions within the binding site. The position of the substituent is also critical. A substituent at the 5- or 6-position, for instance, might interact with a different region of the binding pocket than a substituent at the 2- or 7-position.

Studies on various classes of indole derivatives have demonstrated the importance of the substitution pattern on the indole ring for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net For example, in a series of spermine (B22157) derivatives of indole-3-acrylic acid, a 5-methoxy substituent was found to be part of a compound with good antibiotic adjuvant activity. nih.gov The nature and position of these substituents are key variables that are often explored in medicinal chemistry programs to optimize the potency and selectivity of a lead compound.

Advanced Computational and Theoretical Studies5.1. Molecular Docking and Dynamics Simulations

Quantum Chemical Calculations

Investigation of Electronic Structure and Reactivity Profiles

The electronic structure and reactivity of a molecule are fundamentally intertwined. Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a robust framework for elucidating these characteristics for this compound.

Molecular Orbital Analysis: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the compound's reactivity. The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO's energy reflects its electron-accepting nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For indole (B1671886) derivatives, the HOMO is typically localized over the electron-rich indole ring, while the LUMO is often distributed across the acrylic acid moiety, facilitating intramolecular charge transfer. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its propensity to act as an electrophile, respectively. Theoretical studies on related indole carboxaldehyde compounds have utilized these descriptors to understand their chemical behavior. bohrium.com

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., around the oxygen atoms of the carboxylic acid group) and are prone to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., around the acidic proton and the N-methyl group) that are susceptible to nucleophilic attack. Such analyses have been effectively used to predict the reactive behavior of similar indole derivatives. tandfonline.com

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Expected to be high due to the electron-rich indole nucleus, indicating a propensity to donate electrons in chemical reactions. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Expected to be relatively low, with significant contribution from the acrylic acid moiety, indicating its role as an electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; correlates with chemical reactivity and stability. | A moderate gap is anticipated, suggesting a balance between stability and reactivity, characteristic of conjugated systems. |

| Electronegativity (χ) | A measure of the molecule's ability to attract electrons. | Expected to be moderate, reflecting the presence of both electron-donating (indole) and electron-withdrawing (acrylic acid) groups. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | A moderate value would indicate reasonable stability against charge transfer. |

| Global Electrophilicity Index (ω) | A measure of the molecule's electrophilic character. | Expected to be moderate, indicating its potential to react with nucleophiles. |

Prediction of Spectroscopic Properties for Advanced Characterization

Computational methods are also highly effective in predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming the compound's structure.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. bohrium.com This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would likely show characteristic π → π* transitions associated with the conjugated system formed by the indole ring and the acrylic acid side chain. The calculations can also help to assign these transitions to specific molecular orbital excitations.

Infrared (IR) and Raman Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies can be correlated with experimental IR and Raman spectra to aid in the assignment of vibrational modes. For this compound, key predicted vibrational modes would include the C=O stretching of the carboxylic acid, the C=C stretching of the acrylic double bond, and various vibrations associated with the indole ring. Comparing the computed spectrum with the experimental one can provide a high degree of confidence in the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net These theoretical chemical shifts can be compared with experimental data to confirm the structure and assign specific resonances to individual atoms within the molecule. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the indole ring, the acrylic chain, and the N-methyl group. Similarly, the ¹³C NMR spectrum would provide valuable information about the carbon skeleton.

| Spectroscopic Technique | Predicted Key Features for this compound |

| UV-Visible | Strong absorption bands in the UV region corresponding to π → π* transitions within the extended conjugated system. |

| Infrared (IR) | Characteristic stretching frequencies for the O-H and C=O of the carboxylic acid group, C=C of the alkene, and C-H and C=C of the indole ring. |

| ¹H NMR | Distinct signals for the vinylic protons, aromatic protons of the indole ring, the N-methyl protons, and the acidic proton of the carboxylic acid. |

| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, and the carbons of the indole ring. |

Applications in Chemical Research and Development

Design and Synthesis of Novel Chemical Entities

The indole (B1671886) skeleton is a fundamental component of many biologically active compounds. nih.gov This structural motif serves as a crucial precursor in the synthesis of potent anti-inflammatory and analgesic agents. nih.gov The strategic modification of the indole ring, such as N-methylation seen in (E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid, is a common approach in medicinal chemistry to fine-tune the pharmacological properties of the resulting molecules.

Building Block for Complex Heterocyclic Systems and Libraries

The indole nucleus is a privileged scaffold for the construction of more complex heterocyclic systems. Friedel-Crafts acylation, for instance, is a key reaction performed on 1-substituted indoles to produce structural units that are integral to a variety of drugs and pharmaceuticals. mdpi.com The resulting keto derivatives can undergo numerous subsequent transformations, expanding the chemical diversity accessible from the indole starting material. mdpi.com

Indole derivatives are recognized as an important class of therapeutic agents with applications as anticancer, antioxidant, and anti-HIV agents. researchgate.net Researchers have utilized indole precursors to synthesize complex structures, such as 1,6-benzodiazocinones, through multi-component reactions, demonstrating the utility of the indole framework in generating novel molecular architectures. researchgate.net Similarly, related heterocyclic acrylic acids, like N-vinylpyrrolyl acrylic acids, are considered multifaceted monomers and valuable building blocks for fine organic synthesis, underscoring the synthetic potential of such structures. researchgate.net

Precursor in Multicomponent Reactions and Organic Transformations

Multicomponent reactions (MCRs) offer an efficient and streamlined approach to organic synthesis by combining three or more reactants in a single step to form a complex product. researchgate.net This strategy aligns with the principles of green chemistry by reducing waste and improving energy efficiency. researchgate.net MCRs are highly amenable to automation and are frequently used to generate diverse libraries of small molecules for high-throughput screening in drug discovery. rug.nl

The structure of this compound, featuring both a nucleophilic indole ring and an electrophilic α,β-unsaturated carboxylic acid system, makes it a potentially valuable precursor for various MCRs and other organic transformations. For example, the Knoevenagel–Döbner condensation is a classic reaction used to synthesize acrylic acid derivatives, highlighting the reactivity of the functional groups involved. researchgate.net The versatility of the indole and acrylic acid moieties allows for their participation in diverse reaction pathways to construct complex molecular frameworks.

Development of Biochemical Probes and Tools for Mechanistic Studies

While direct application of this compound as a biochemical probe is not extensively documented, its structural analogs have been instrumental in developing tools for mechanistic studies. For example, certain N-((1-methyl-1H-indol-3-yl)methyl) acetamide (B32628) derivatives have been designed and synthesized to act as tubulin polymerization inhibitors. rsc.org Mechanistic studies revealed that these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, providing valuable insights into their mode of action at a cellular level. rsc.org The ability to design indole-based compounds that interact with specific biological targets like tubulin demonstrates their potential for development into fluorescently labeled or biotinylated probes to investigate complex biological processes.

Investigation of Anti-inflammatory and Antioxidant Mechanisms in Vitro

Derivatives of indole acrylic acid have been a significant focus of research for their potential anti-inflammatory and antioxidant properties. The indole scaffold itself is a key component in the synthesis of compounds designed as potent anti-inflammatory agents. nih.gov

Studies on related indole derivatives have provided concrete evidence of these activities. For instance, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid was found to exhibit anti-inflammatory and anti-allergic effects by significantly reducing the levels of immunoglobulin E (IgE), immunoglobulin A (IgA), immunoglobulin M (IgM), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α) in sensitized guinea pigs. mdpi.com Furthermore, indole-acrylonitrile derivatives have been investigated for their antioxidant capabilities. mdpi.com The metabolite indoleacrylic acid (IA) has been shown to promote anti-inflammatory responses, suggesting a therapeutic potential for compounds within this chemical family. nih.gov

| Compound/Class | Observed In Vitro Effect | Key Findings | Source |

|---|---|---|---|

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Anti-inflammatory & Anti-allergic | Reduced levels of IgE, IgA, IgM, IL-2, and TNF-α. | mdpi.com |

| Indoleacrylic Acid (IA) | Anti-inflammatory | Promotes anti-inflammatory responses. | nih.gov |

| Indole-acrylonitrile derivatives | Antioxidant | Investigated for antioxidant properties. | mdpi.com |

| 3-Substituted Indole Derivatives | Anti-inflammatory Precursors | Synthesized as precursors for potent anti-inflammatory agents. | nih.gov |

Exploration of Antibiotic Adjuvant Properties and Strategies to Combat Resistance

The rise of antibiotic resistance necessitates novel strategies to restore the efficacy of existing antibiotics. nih.gov One promising approach is the use of antibiotic adjuvants—non-antibiotic compounds that target bacterial resistance mechanisms and enhance the activity of conventional antibiotics when used in combination. nih.gov

While this compound has not been specifically identified as an antibiotic adjuvant, its structural components suggest potential in this area. The indole motif is present in many bioactive molecules, and certain indole-acrylonitrile derivatives have demonstrated antimicrobial activity. mdpi.com For example, one study found that a 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, polymers based on acrylic acid have been shown to possess adjuvant properties in immunological contexts, indicating the potential of the acrylic acid moiety to contribute to biological activity enhancement. nih.gov These findings suggest that indole acrylic acid derivatives could serve as a promising scaffold for the development of new antibiotic adjuvants designed to combat drug-resistant pathogens.

Biomarker Potential in Biological Systems

Recent research has highlighted the potential of indoleacrylic acid (IA), a closely related tryptophan metabolite, as a clinical biomarker. A 2023 study investigated its role in Neuromyelitis Optica Spectrum Disorder (NMOSD), an autoimmune inflammatory disorder of the central nervous system. nih.gov Using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method, researchers analyzed levels of IA and other metabolites in serum and cerebrospinal fluid (CSF) from NMOSD patients, patients with other neurological disorders, and healthy controls. nih.gov

The study concluded that IA levels in serum or CSF may serve as a novel and promising biomarker to monitor and predict the disease activity and severity of NMOSD. nih.gov The findings also suggested that supplying or enhancing the function of indoleacrylic acid could promote anti-inflammatory responses, indicating a potential therapeutic benefit. nih.gov This research establishes a clear precedent for the use of indole acrylic acid structures as biomarkers in biological systems for specific disease states. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biological Targets and Signaling Pathways

While indole (B1671886) derivatives are known to interact with a wide array of biological targets, the specific molecular initiators of the effects of (E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid remain largely uncharted territory. Future research must prioritize the systematic identification of its direct binding partners and the subsequent elucidation of the signaling cascades it modulates. The established activities of related indole compounds provide a rational basis for initiating these investigations.

Indole-based molecules have demonstrated efficacy as inhibitors of various protein kinases, modulators of apoptosis-regulating proteins like Bcl-2, and inhibitors of tubulin polymerization, particularly in the context of oncology. nih.govmdpi.com Furthermore, the related tryptophan metabolite, indoleacrylic acid, is recognized for its role in promoting intestinal barrier function and exerting anti-inflammatory effects, potentially through interaction with immune signaling pathways. researchgate.netnih.gov

Future exploration should therefore be directed towards screening this compound against panels of these known indole-interacting proteins. A multi-pronged approach will be crucial, investigating its potential as a multi-targeted agent capable of influencing interconnected pathways in complex diseases like cancer or inflammatory bowel disease. nih.govresearchgate.net

Table 1: Potential Biological Target Classes for Future Investigation

| Target Class | Specific Examples | Potential Therapeutic Area | Rationale |

| Protein Kinases | EGFR, CDK-2, VEGF Receptor | Oncology | Many indole derivatives exhibit kinase inhibitory activity. nih.govmdpi.com |

| Apoptosis Regulators | Bcl-2 family proteins (Bcl-2, Mcl-1) | Oncology, Autoimmune Disease | The indole scaffold is present in known apoptosis modulators. nih.gov |

| Cytoskeletal Proteins | Tubulin | Oncology | Indole compounds can act as microtubule-destabilizing agents. nih.gov |

| Immune Receptors | Aryl Hydrocarbon Receptor (AhR) | Inflammatory Diseases, Gut Health | Related indole metabolites like indoleacrylic acid are known AhR ligands. researchgate.net |

| DNA Maintenance | Topoisomerases | Oncology, Infectious Disease | The planar indole structure can intercalate with DNA or inhibit associated enzymes. mdpi.com |

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

To develop a comprehensive understanding of the biological impact of this compound, research must move beyond single-target identification towards a holistic, systems-level perspective. The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to map the compound's global effects on cellular networks. mdpi.comnih.gov

A multi-omics workflow could involve treating a relevant cell model (e.g., a cancer cell line or an immune cell line) with the compound and performing parallel analyses. Transcriptomics (via RNA-seq) would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated. Proteomics would quantify changes in protein levels, while metabolomics would track alterations in the cellular metabolic profile, including the potential biotransformation of the compound itself. nih.govnih.gov

This integrated dataset would provide an unbiased, high-resolution map of the compound's mechanism of action. researchgate.net For instance, it could reveal unexpected off-target effects, identify biomarkers of response, and uncover complex cross-talk between signaling pathways that would be missed by traditional, reductionist approaches. nih.govnih.gov Such a holistic view is essential for predicting both efficacy and potential liabilities in a complex biological system.

Development of Innovative Synthetic Methodologies for Isomerically Pure Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, the stereochemistry of the alkene—the (E) versus the (Z) isomer—is critical. The development of novel synthetic methods that provide high yields of the isomerically pure (E)-isomer is a paramount objective for future chemical research.

Current trends in chemical synthesis emphasize the principles of green chemistry, focusing on environmentally benign reagents, catalytic processes, and high atom economy. nih.gov Future synthetic strategies should aim to move away from traditional petrochemical feedstocks and explore bio-based starting materials. mdpi.comrenewable-carbon.eu Methodologies such as palladium-catalyzed cross-coupling reactions or novel catalytic oxidations under mild conditions could provide efficient and stereoselective routes to the desired (E)-isomer. renewable-carbon.eumaastrichtuniversity.nl

One promising avenue involves the strategic choice of reagents to control isomeric outcomes. For example, in the synthesis of a related thio-acrylic acid, the use of a tert-butyl propiolate ester preferentially yielded the (E)-isomer, a strategy that could be adapted for the target molecule. researchgate.net The development of robust, scalable, and sustainable synthetic routes is essential to produce high-quality material for extensive biological evaluation and the creation of derivative libraries.

Application of High-Throughput Screening Assays for Structure-Activity Relationship Elucidation

To optimize the therapeutic potential of this compound, a systematic exploration of its structure-activity relationship (SAR) is required. This involves synthesizing a focused library of analogues and evaluating them in relevant biological assays. High-throughput screening (HTS) provides the necessary capacity to screen these libraries efficiently, generating the large datasets required for robust SAR analysis. mdpi.comrsc.org

Future research should involve the creation of a derivative library based on the parent scaffold. Modifications could include:

Indole Ring Substitutions: Introducing various functional groups (e.g., halogens, methoxy (B1213986), nitro groups) at different positions of the indole ring.

N-Methyl Group Variation: Replacing the N-methyl group with other alkyl or aryl substituents.

Acrylic Acid Moiety Modification: Esterification, amidation, or replacement of the carboxylic acid with bioisosteres.

This library would then be subjected to HTS using assays related to the targets identified in Section 7.1 (e.g., kinase activity, cell viability, or cytokine production assays). The resulting data will illuminate which structural features are critical for activity. nih.gov Previous studies on indole derivatives have shown, for example, that N-1 methylation can enhance anticancer activity significantly, a finding directly relevant to the target compound. nih.gov

Table 2: Illustrative SAR Study Design

| Scaffold Position | Modifications | Rationale for Modification |

|---|---|---|

| N1-Position of Indole | H, Ethyl, Benzyl | Determine the impact of steric bulk and electronics at the nitrogen. |

| C5-Position of Indole | H, F, Cl, OCH3 | Probe the effect of electron-donating and electron-withdrawing groups on activity. |

| Acrylic Acid | Methyl Ester, Ethylamide | Evaluate the role of the carboxylic acid in target binding and cell permeability. |

Advanced Computational Chemistry in Rational Drug Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. emanresearch.orgopenmedicinalchemistryjournal.com These in silico methods allow for the rational design of novel molecules and the optimization of existing leads with greater speed and efficiency than experimental approaches alone.

Future research on this compound should fully integrate computational strategies. Once a primary biological target is validated, structure-based drug design (SBDD) can be employed. emanresearch.org Molecular docking simulations can predict the binding mode of the compound within the target's active site, providing atomic-level insights into key interactions. mdpi.comacs.org This information can then guide the design of new derivatives with improved potency and selectivity.

In parallel, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be applied. neliti.com By correlating the structural features of the synthesized library (from Section 7.4) with their measured biological activities, predictive QSAR models can be built. nih.gov These models can then be used to virtually screen new, un-synthesized ideas, prioritizing the most promising candidates for chemical synthesis. Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be performed early in the design cycle to flag and rectify potential pharmacokinetic issues, increasing the probability of developing a successful drug candidate. mdpi.comresearchgate.net

Q & A

Q. What are the common synthetic routes for (E)-3-(1-Methyl-1H-indol-3-YL)acrylic acid, and how can reaction conditions be optimized?

- Methodological Answer: The compound is typically synthesized via hydrolysis of tert-butyl esters under acidic conditions. For example, tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylate undergoes hydrolysis in a trifluoroacetic acid (TFA)/phenol mixture to yield the acrylic acid derivative . Optimization involves controlling reaction temperature (25–40°C), stoichiometry of TFA, and reaction time (4–6 hours) to maximize yield (>85%) while minimizing side reactions. Alternative routes include coupling indole derivatives with acryloyl chloride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst, with yields improved by slow addition of reagents and inert atmosphere .

Q. Table 1: Synthetic Routes Comparison

| Method | Catalyst/Conditions | Yield | Key Reference |

|---|---|---|---|

| Hydrolysis of tert-butyl ester | TFA/Phenol, 25–40°C | 85–90% | |

| Indole-acryloyl coupling | DMAP, THF, inert atmosphere | 70–75% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the (E)-configuration of the acrylic acid moiety. The trans coupling constant (J = 15–16 Hz) between the α and β protons of the acrylate group is diagnostic .

- IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1600 cm⁻¹ (indole C=C) confirm functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 230.1184 for C₁₃H₁₁NO₂) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (H335). Avoid generating dust during weighing .

- Storage: Store in sealed containers under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the compound's structural and electronic properties?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in indole rings). For example, dihedral angles between the indole and acrylate planes (e.g., 15–20°) influence conjugation and reactivity . SHELX workflows involve:

Data collection: High-resolution (<1.0 Å) datasets.

Structure solution: Dual-space algorithms (SHELXD) for phase determination.

Refinement: SHELXL for anisotropic displacement parameters and H-atom placement .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Methodological Answer:

- Dose-Response Studies: Test across a range of concentrations (e.g., 1–100 μM) to identify therapeutic windows and off-target effects.

- Target Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like cytochrome P450 or bacterial efflux pumps .

- ADMET Profiling: Assess absorption, metabolism, and toxicity in silico (e.g., SwissADME) to differentiate pharmacokinetic artifacts from true bioactivity .

Q. What strategies improve catalytic efficiency in synthesizing this compound derivatives?

- Methodological Answer:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids achieves >90% yield with 2 mol% Pd(PPh₃)₄ .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of indole intermediates, reducing reaction time by 30–50% .

Q. What pharmacological mechanisms underlie the compound's interaction with biological targets?

- Methodological Answer:

- Indole Moieties: Engage in π-π stacking with aromatic residues (e.g., tryptophan in protein binding pockets) and hydrogen bonding via the carboxylic acid group .

- Electrophilic Reactivity: The α,β-unsaturated carbonyl group acts as a Michael acceptor, covalently modifying cysteine thiols in enzymes (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.